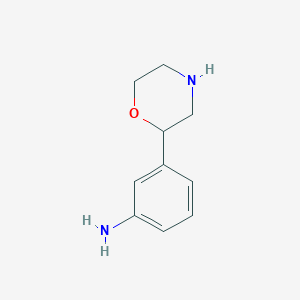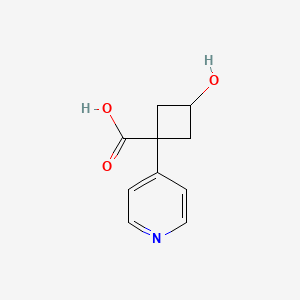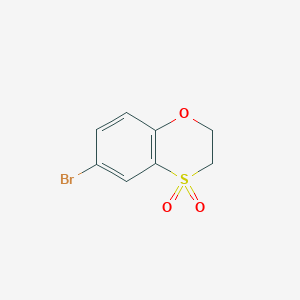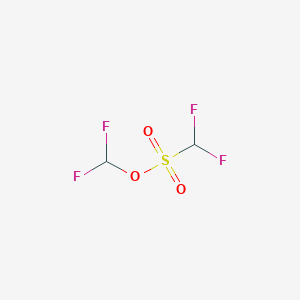
2,3-Dimethoxypentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxypentan-1-amine is an organic compound characterized by the presence of an amine group attached to a pentane backbone with two methoxy groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxypentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,3-dimethoxypentane and an amine source.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the amination process. Common catalysts include transition metals like palladium or copper.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group replaces a leaving group on the pentane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxypentan-1-amine finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2,3-Dimethoxypentane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,3-Dimethoxybenzylamine: Contains a benzyl group instead of a pentane backbone, leading to different chemical properties and applications.
2,3-Dimethoxypropylamine: Shorter carbon chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2,3-dimethoxypentan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-6(9-2)7(5-8)10-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
AYEKGFJVJJRHFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CN)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B13064410.png)



![2-{[4-(Dimethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B13064425.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13064426.png)
![tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13064427.png)






